molecular formula C15H11NS B1606042 2-(Phenylthio)quinoline CAS No. 22190-12-1

2-(Phenylthio)quinoline

Cat. No. B1606042
CAS RN: 22190-12-1
M. Wt: 237.32 g/mol
InChI Key: BCOSVBKPHCKEII-UHFFFAOYSA-N
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Description

2-(Phenylthio)quinoline is a chemical compound with the linear formula C15H11NS . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes has been summarized . The review highlights the advances in this area over the past 15 years, with particular attention focused on the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions . Wang et al. developed a method for the synthesis of 2-phenylquinoline-4-carboxylic acids by treating pyruvic acid with substituted aniline and benzaldehyde in the presence of rare-earth metal catalysts in water under reflux condition .


Molecular Structure Analysis

The molecular structure of this compound is C15H11NS . It is related to the substance 4-quinolone , which is a bicyclic core structure that is used in human and veterinary medicine to treat bacterial infections .


Chemical Reactions Analysis

The methods for the synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes have been summarized . The review highlights the advances in this area over the past 15 years, with particular attention focused on the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions .

Scientific Research Applications

Nonlinear Optical Properties

Quinoline derivatives, including those similar to 2-(Phenylthio)quinoline, are studied extensively in the field of nonlinear optical (NLO) research. A study involving novel arylated quinolines, which included compounds similar to this compound, highlighted their promising NLO properties. These derivatives exhibited significant molecular stability due to hyperconjugative interactions and were identified as excellent NLO candidates for technological applications (Khalid et al., 2019).

Antibacterial Activity

Research involving a 2-phenyl quinoline alkaloid, structurally related to this compound, demonstrated significant antibacterial properties. The study employed combined experimental and quantum chemical computation methodologies to evaluate its efficacy against bacteria such as Escherichia coli and Staphylococcus aureus (Priscilla et al., 2020).

Anti-Cancer Activity

A study on quinoline derivatives, including those similar to this compound, revealed their potential in cancer treatment. The compounds were evaluated for their anti-cancer activity against various cancer cell lines, showing significant efficacy and selectivity (Bingul et al., 2016).

Corrosion Inhibition

Quinoline derivatives have been explored as corrosion inhibitors. A study examined the corrosion mitigation effects of various quinoline derivatives, including those similar to this compound. They were found to be effective in preventing corrosion due to their adsorption on metal surfaces (Singh et al., 2016).

Catalytic Applications

Quinoline derivatives, related to this compound, have been used as catalysts in chemical reactions. A study involving unsymmetrical pincer ligands with a quinoline core found them effective in catalyzing Sonogashira coupling, a critical reaction in organic synthesis (Kumar et al., 2017).

Safety and Hazards

The safety data sheet for 2-(Phenylthio)quinoline indicates that it is classified for acute toxicity - oral, skin irritation, serious eye damage, specific target organ toxicity – single exposure, and hazardous to the aquatic environment, long-term (Chronic) - Category Chronic 4 .

Future Directions

Quinoline and its derivatives form an important class of heterocyclic compounds for new drug development . They possess several pharmacological activities and are used as a scaffold for the development of new drugs . Therefore, the development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives and the improvement of existing synthetic methods represents an urgent challenge .

properties

IUPAC Name

2-phenylsulfanylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NS/c1-2-7-13(8-3-1)17-15-11-10-12-6-4-5-9-14(12)16-15/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCOSVBKPHCKEII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=NC3=CC=CC=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3066768
Record name Quinoline, 2-(phenylthio)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

22190-12-1
Record name 2-(Phenylthio)quinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22190-12-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Phenylthio)quinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022190121
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quinoline, 2-(phenylthio)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Quinoline, 2-(phenylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3066768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(phenylthio)quinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.738
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2-(PHENYLTHIO)QUINOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6GS37SZ47Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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